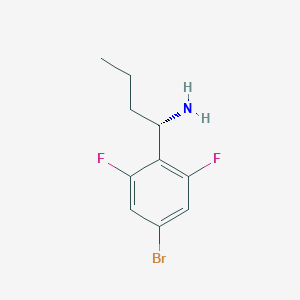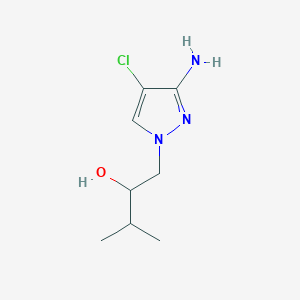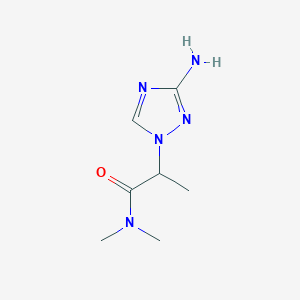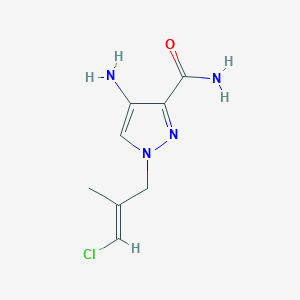![molecular formula C11H10BrIN2O B13059720 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6510,1]tetradeca-2,4(14),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure
准备方法
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene can be compared with similar compounds such as 6-Bromo-2-iodo-1H-indole and 6-Bromo-2-iodofuro[3,2-b]pyridine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture The uniqueness of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[651
属性
分子式 |
C11H10BrIN2O |
|---|---|
分子量 |
393.02 g/mol |
IUPAC 名称 |
(10E)-6-bromo-10-iodo-9-oxa-1,3-diazatricyclo[6.5.1.04,14]tetradeca-4(14),5,7,10-tetraene |
InChI |
InChI=1S/C11H10BrIN2O/c12-7-4-8-11-9(5-7)16-10(13)2-1-3-15(11)6-14-8/h2,4-5,14H,1,3,6H2/b10-2- |
InChI 键 |
XTGXGUCFGJNYET-SGAXSIHGSA-N |
手性 SMILES |
C/1CN2CNC3=C2C(=CC(=C3)Br)O/C(=C1)/I |
规范 SMILES |
C1CN2CNC3=C2C(=CC(=C3)Br)OC(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



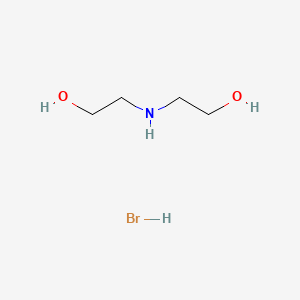

![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
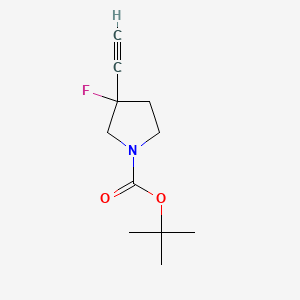
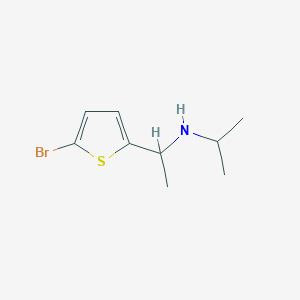
![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
